
1-(2H-1,3-benzodioxol-5-yl)ethan-1-amine hydrochloride
Übersicht
Beschreibung
1-(2H-1,3-benzodioxol-5-yl)ethan-1-amine hydrochloride, also known as 1-(2H-benzodioxol-5-yl)ethanamine hydrochloride or 1-BEDH, is an organic compound that is widely used in scientific research. 1-BEDH is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It is also used as a reagent in the synthesis of other compounds and can be used as a catalyst in organic reactions.
Wissenschaftliche Forschungsanwendungen
1. Anticancer Research
- Application Summary: This compound has been used in the design and synthesis of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties, which have shown promising anticancer activity against various cancer cell lines .
- Methods of Application: The compounds were synthesized via a Pd-catalyzed C-N cross-coupling and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
- Results: The study identified 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2. Further mechanistic studies revealed that 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .
2. Crystallography
- Application Summary: The crystal structure of 1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one, a compound related to 1-(2H-1,3-benzodioxol-5-yl)ethan-1-amine hydrochloride, has been studied .
- Methods of Application: The crystal structure was determined using an X-ray diffractometer equipped with an Oxford Cryosystems open-flow nitrogen cryostat, using ω-scan and graphite-monochromated Mo K α (λ = 0.71073 Å) radiation at 100 K .
- Results: The crystal structure was successfully determined, providing valuable information about the molecular conformation and packing of this class of compounds .
3. Drug Discovery
- Application Summary: This compound has been used in the design and synthesis of a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing various fused heteroaryl moieties at the 3-position . These compounds have been evaluated for their antiproliferative activity against CCRF-CEM, LNCaP, and MIA PaCa-2 cancer cells .
- Methods of Application: The compounds were synthesized via a Pd-catalyzed C-N cross-coupling . Their antiproliferative activity was evaluated against various cancer cell lines .
- Results: A detailed structure–activity relationship study culminated in the identification of 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .
4. Recreational Use
- Application Summary: Eutylone, a compound related to 1-(2H-1,3-benzodioxol-5-yl)ethan-1-amine hydrochloride, has been reported to be used recreationally .
- Methods of Application: Users have reported administering eutylone by oral, intravenous, and nasal routes .
- Results: Reported effects of synthetic cathinones, including eutylone, include euphoria, sense of well-being, increased sociability, energy, empathy, increased alertness, improved concentration and focus .
5. Microtubule-Targeting Agents
- Application Summary: This compound has been used in the design and synthesis of indole-based compounds based on the structures of antitubulin molecules . These compounds have been evaluated for their anticancer activity against various cancer cell lines .
- Methods of Application: The compounds were synthesized via a Pd-catalyzed C-N cross-coupling . Their anticancer activity was evaluated against various cancer cell lines .
- Results: A detailed structure–activity relationship study culminated in the identification of 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .
6. Synthetic Cathinones
- Application Summary: Eutylone, a compound related to 1-(2H-1,3-benzodioxol-5-yl)ethan-1-amine hydrochloride, has been reported to be used recreationally .
- Methods of Application: Users have reported administering eutylone by oral, intravenous, and nasal routes .
- Results: Reported effects of synthetic cathinones, including eutylone, include euphoria, sense of well-being, increased sociability, energy, empathy, increased alertness, improved concentration and focus .
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-6(10)7-2-3-8-9(4-7)12-5-11-8;/h2-4,6H,5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOBQBDZUNCOGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2H-1,3-benzodioxol-5-yl)ethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





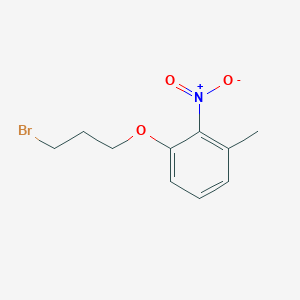
![4-Fluoro-2-[(2-methyl-1-piperidinyl)methyl]aniline](/img/structure/B1438740.png)
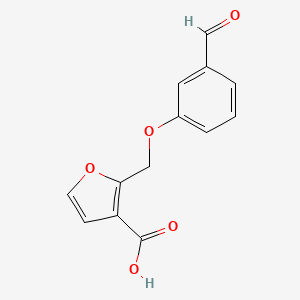
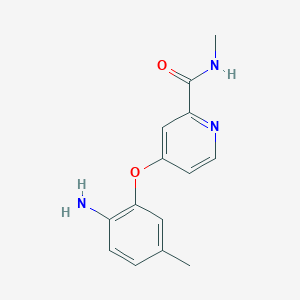
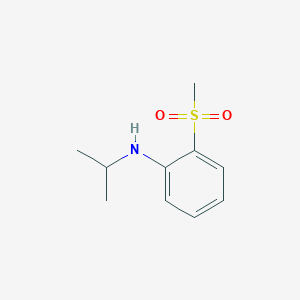
![2,2-dimethyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B1438745.png)
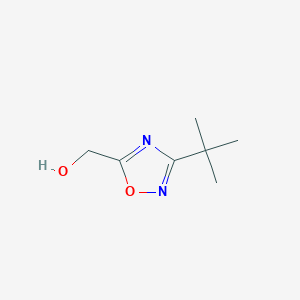
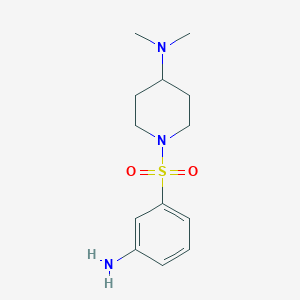
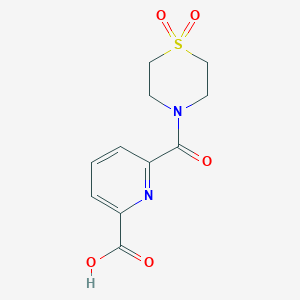
![(2-Aminoethyl)[(4-fluorophenyl)methyl]methylamine](/img/structure/B1438750.png)
![N-[(1-aminocyclohexyl)methyl]-1-methyl-1H-pyrrole-3-sulfonamide](/img/structure/B1438751.png)
